molecular formula C20H24ClN3O B2431654 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide CAS No. 23446-93-7

2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

Cat. No. B2431654
CAS RN: 23446-93-7
M. Wt: 357.88
InChI Key: AISQFPGJEAXNST-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is known to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter involved in learning and memory . The compound’s interaction with AChE is a mixed-type inhibition, involving both competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft . This increase enhances the transmission of signals in cholinergic neurons, which are involved in numerous cognitive processes . Therefore, the compound’s action affects the cholinergic signaling pathway, enhancing cognition functions .

Result of Action

The result of the compound’s action is an enhancement of cognitive functions . By inhibiting AChE and increasing acetylcholine levels, the compound can potentially alleviate symptoms of cognitive decline, such as those seen in Alzheimer’s disease .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors While specific factors for this compound are not readily available, it is generally known that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of a compound

properties

IUPAC Name

2-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c21-19-10-5-4-9-18(19)20(25)22-11-6-12-23-13-15-24(16-14-23)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISQFPGJEAXNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

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